molecular formula C23H22FN5O2 B2696259 3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 1105211-98-0

3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2696259
CAS No.: 1105211-98-0
M. Wt: 419.46
InChI Key: JEXVYRDAFDEKLY-UHFFFAOYSA-N
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Description

3-{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a synthetic small molecule belonging to the pyrimidoindole class of heterocyclic compounds, designed for advanced biochemical research. Its complex structure, featuring a pyrimido[5,4-b]indole core substituted with a 2-fluorophenyl piperazine moiety, suggests significant potential for interacting with key biological targets. While specific studies on this exact analog are limited, research on closely related pyrimido[5,4-b]indole derivatives reveals promising applications, particularly in the field of microbiology and oncology. Compounds with this structural scaffold have been identified and characterized as potent inhibitors of Salmonella biofilm formation in studies searching for agents active across a broad temperature range . A significant advantage of such inhibitors is that they can disrupt biofilm formation without influencing planktonic bacterial growth, thereby potentially reducing the selective pressure that drives antibiotic resistance . Furthermore, structurally similar heterocyclic compounds, including pyrrolopyridinones, are under investigation for their antineoplastic properties , often through mechanisms involving the modulation of kinase signaling pathways such as those mediated by the Epidermal Growth Factor Receptor (EGFR), which is frequently dysregulated in various cancers . The presence of the 2-fluorophenyl piperazine group is a common pharmacophore that may influence the compound's pharmacokinetic profile and binding affinity towards neuronal receptors, making it an interesting candidate for neuropharmacological investigation. Researchers can utilize this compound as a key intermediate or lead structure in developing novel therapeutic agents, probing enzyme mechanisms, or studying receptor-ligand interactions. This product is provided for non-human research applications only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN5O2/c1-15-6-7-18-16(12-15)21-22(26-18)23(31)29(14-25-21)13-20(30)28-10-8-27(9-11-28)19-5-3-2-4-17(19)24/h2-7,12,14,26H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEXVYRDAFDEKLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CC(=O)N4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves several steps:

Chemical Reactions Analysis

3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antidepressant Activity

Research indicates that derivatives of piperazine compounds exhibit antidepressant properties. The presence of the piperazine ring in this compound suggests potential activity in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have shown that similar compounds can enhance mood and alleviate symptoms of depression through selective inhibition of reuptake transporters .

Anticancer Properties

Compounds with indole and pyrimidine scaffolds have been studied for their anticancer activities. The structural characteristics of this compound may allow it to interfere with cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, analogs have demonstrated the ability to inhibit key enzymes in cancer metabolism .

Antimicrobial Activity

The compound's structural elements may confer antimicrobial properties. Research on related compounds has shown effectiveness against various bacterial strains, suggesting that modifications to the piperazine or indole portions could enhance activity against resistant pathogens .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

Structural Feature Effect on Activity
Piperazine RingEnhances binding affinity to neurotransmitter receptors
Fluorophenyl GroupIncreases lipophilicity and cellular uptake
Pyrimidoindole CoreProvides a scaffold for anticancer activity

Case Study 1: Antidepressant Efficacy

A study involving a series of piperazine derivatives demonstrated that modifications at the piperazine nitrogen significantly impacted serotonin transporter inhibition. The introduction of the fluorophenyl group in this compound showed enhanced selectivity towards serotonin receptors compared to non-fluorinated analogs .

Case Study 2: Anticancer Mechanisms

In vitro studies on pyrimidine-based compounds revealed that they could induce apoptosis in various cancer cell lines by activating caspase pathways. The specific structural arrangement of this compound may facilitate interactions with DNA or RNA synthesis pathways, leading to effective anticancer activity .

Mechanism of Action

The mechanism of action of 3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes . The piperazine ring and fluorophenyl group contribute to its overall activity by enhancing its binding properties and stability.

Comparison with Similar Compounds

(a) 8-Fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one (Compound 3, )

  • Core Modifications :
    • Position 8: Fluorine substituent (vs. methyl in the target compound).
    • Position 5: 4-Fluorobenzyl group (absent in the target compound).
  • The 4-fluorobenzyl substituent introduces additional steric bulk, which may influence binding pocket accessibility in receptor targets .

(b) 3-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one ()

  • Key Difference :
    • Piperazine substituent: 2-Methoxyphenyl (electron-donating) vs. 2-fluorophenyl (electron-withdrawing) in the target compound.
  • Impact :
    • The methoxy group may enhance solubility due to its polar nature but could reduce affinity for receptors requiring electron-deficient aromatic interactions (e.g., serotonin 5-HT1A) .

(c) 3-(4-Methoxyphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one ()

  • Structural Features :
    • Position 3: 4-Methoxyphenyl group (vs. piperazine-linked oxoethyl in the target compound).
    • Linker: Sulfanyl-oxoethyl (vs. oxoethyl).
    • Amine ring: Piperidine (saturated 6-membered ring with one nitrogen) vs. piperazine (two nitrogens).
  • Impact :
    • The sulfanyl group may alter metabolic pathways (e.g., susceptibility to oxidation).
    • Piperidine’s reduced basicity compared to piperazine could diminish interactions with cationic binding sites .

(d) 2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-5H-pyrimido[5,4-b]indol-4-one ()

  • Key Differences :
    • Amine ring: Azepane (7-membered ring) vs. piperazine.
    • Position 3: Phenyl group (vs. piperazine-linked chain).
  • The absence of a fluorinated aryl group may lower selectivity for fluorophenyl-sensitive targets .

Comparative Data Table

Compound Name Substituents (Positions) Amine Ring Linker Type Key Calculated Properties (If Available)
Target Compound 8-Methyl, 2-fluorophenyl-piperazine (N/A) Piperazine Oxoethyl LogP*: ~3.5 (estimated)
8-Fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one 8-Fluoro, 5-(4-fluorobenzyl) N/A Benzyl Crystallographically validated
3-(4-Methoxyphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one 3-(4-Methoxyphenyl) Piperidine Sulfanyl-oxoethyl Molecular formula: C₂₅H₂₆N₄O₃S
2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-5H-pyrimido[5,4-b]indol-4-one 3-Phenyl Azepane Sulfanyl-oxoethyl Molecular weight: 447.57 g/mol

*LogP values are estimated based on structural analogs.

Discussion of Pharmacological Implications

  • Piperazine vs. Piperidine/Azepane : Piperazine’s dual nitrogen atoms enable stronger interactions with biological targets (e.g., neurotransmitter receptors) compared to single-nitrogen analogs .
  • Fluorophenyl vs. Methoxyphenyl : The 2-fluorophenyl group in the target compound optimizes electron-withdrawing effects for receptor binding, whereas methoxy groups may prioritize solubility over affinity .
  • 8-Methyl vs.

Biological Activity

The compound 3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activities, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H20FN5O2\text{C}_{19}\text{H}_{20}\text{F}\text{N}_{5}\text{O}_{2}

This compound features a pyrimidoindole core structure with a piperazine substituent that enhances its pharmacological properties. The presence of the fluorophenyl group is noteworthy for its influence on the compound's biological activity.

Biological Activity Overview

Research indicates that compounds similar to this one exhibit various biological activities, particularly in the realms of neuropharmacology and oncology. Below are key findings related to its biological activity:

  • Antidepressant Activity : The piperazine moiety is often associated with antidepressant effects. Studies have shown that derivatives containing piperazine can modulate neurotransmitter levels, particularly serotonin and dopamine, which are crucial for mood regulation .
  • Antitumor Effects : Preliminary studies suggest that the compound may possess cytotoxic properties against various cancer cell lines. The mechanism appears to involve the induction of apoptosis in tumor cells, potentially through the modulation of signaling pathways related to cell survival and death .
  • Antimicrobial Properties : Similar compounds have demonstrated activity against bacterial and fungal pathogens. The structural components may enhance membrane permeability or inhibit essential enzymatic functions in microbes .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key observations include:

  • Piperazine Substituents : Variations in the piperazine ring can significantly affect binding affinity to biological targets and overall activity.
Compound VariationBiological ActivityNotes
Piperazine with different alkyl groupsEnhanced antidepressant effectsModulates serotonin receptor binding
Fluorinated phenyl groupsIncreased potency against cancer cellsImproves lipophilicity and membrane penetration

Case Study 1: Neuropharmacological Effects

In a study evaluating the neuropharmacological profile of similar piperazine derivatives, it was found that compounds with a fluorinated phenyl group exhibited increased serotonin reuptake inhibition compared to their non-fluorinated counterparts. This suggests that the fluorine atom may play a critical role in enhancing antidepressant efficacy .

Case Study 2: Antitumor Activity

A recent investigation into the cytotoxic effects of pyrimidoindole derivatives revealed that this compound showed significant activity against breast cancer cell lines with an IC50 value in the low micromolar range. The study concluded that this compound induces apoptosis through mitochondrial pathways .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of 3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-pyrimidoindol-4-one?

  • Methodology :

  • Utilize palladium-catalyzed reductive cyclization with formic acid derivatives as CO surrogates for constructing the pyrimidoindole core .
  • For the piperazine-fluorophenyl moiety, employ nucleophilic substitution or coupling reactions in polar aprotic solvents (e.g., acetonitrile) with NaOH as a base, as demonstrated in analogous piperazine derivatives .
  • Monitor reaction progress via TLC/HPLC and optimize temperature (e.g., 60–80°C) to minimize side products .

Q. How can structural characterization of this compound be performed to confirm its identity?

  • Methodology :

  • NMR : Compare <sup>1</sup>H and <sup>13</sup>C spectra with structurally related compounds, focusing on the 2-fluorophenyl (δ 7.2–7.8 ppm) and pyrimidoindole (δ 8.1–8.5 ppm) regions .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 463.18) .
  • X-ray Crystallography : If crystals are obtained, compare bond angles/distances with reported analogs like 4-(2-fluorobenzoyl)-piperazinium derivatives .

Q. What preliminary assays are suitable for evaluating its biological activity?

  • Methodology :

  • Enzyme Inhibition : Screen against kinases or GPCRs using fluorescence polarization assays, given the piperazine moiety's affinity for CNS targets .
  • Cellular Permeability : Use Caco-2 or PAMPA models with LC-MS quantification to assess bioavailability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Methodology :

  • Analog Synthesis : Modify the 2-fluorophenyl group (e.g., replace with 3-fluoro or chloro substituents) and the pyrimidoindole’s methyl group to test steric/electronic effects .
  • Computational Modeling : Perform docking studies with target proteins (e.g., 5-HT1A receptors) using software like AutoDock, referencing crystallographic data from related piperazine complexes .
  • In Vivo Profiling : Compare pharmacokinetics in rodent models with structurally similar inhibitors (e.g., PF-06465469) to identify metabolic stability trends .

Q. How should contradictory data in receptor binding assays be resolved?

  • Methodology :

  • Assay Replication : Repeat experiments under standardized conditions (e.g., pH 6.5 buffer as in USP methods) to rule out variability .
  • Orthogonal Techniques : Validate binding affinity via SPR (surface plasmon resonance) if radioligand assays show inconsistency .
  • Metabolite Screening : Use LC-MS to detect degradation products that may interfere with activity .

Q. What strategies mitigate toxicity risks during preclinical development?

  • Methodology :

  • Safety Profiling : Conduct AMES tests for mutagenicity and hERG channel inhibition assays to assess cardiac risks .
  • Metabolite Identification : Incubate with liver microsomes (human/rat) to identify reactive intermediates (e.g., epoxides) via tandem MS .
  • Formulation Adjustments : Use co-solvents like PEG-400 or cyclodextrins to enhance solubility and reduce acute toxicity .

Notes

  • Safety protocols (e.g., PPE, fume hoods) are critical during synthesis due to reactive intermediates .
  • For advanced SAR, prioritize analogs with logP < 3.5 to balance permeability and solubility .

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